N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide
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Overview
Description
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide is a compound that belongs to the class of organic compounds known as acetamides. Acetamides are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This compound features a pyrrolidine ring, which is a five-membered lactam, and an amino-acetyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino-Acetyl Group: This step involves the acylation of the pyrrolidine ring with an amino-acetyl chloride or a similar reagent under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to carry out the cyclization and acylation reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the pyrrolidine and acetamide moieties.
Pathways Involved: The compound may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
N-Acetylpyrrolidine: Lacks the amino group, making it less versatile in biological applications.
N-Acetylproline: Contains a proline ring instead of a pyrrolidine ring, leading to different biochemical properties.
Uniqueness
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5,9H2,1H3,(H,10,12)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVUBVUJKVSPBT-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCN(C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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